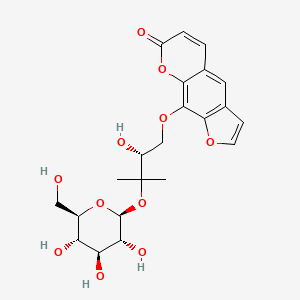

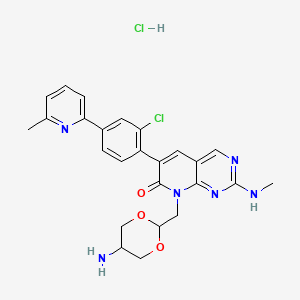

Heraclenol 3'-O-beta-D-glucopyranoside

Descripción general

Descripción

Synthesis Analysis

The synthesis of Heraclenol 3'-O-beta-D-glucopyranoside and related compounds often involves multiple steps, including glycosylation reactions under phase transfer catalysis conditions. For instance, the synthesis of resveratrol 3-O-beta-D-glucopyranoside, a compound with similar glycosidic linkage, was achieved through Wittig reactions followed by glucosylation (Orsini et al., 1997). Another approach utilized ZnCl2 for the synthesis of 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, highlighting the versatility of catalysts in glycoside synthesis (Yuasa & Yuasa, 2004).

Molecular Structure Analysis

The molecular structure of Heraclenol 3'-O-beta-D-glucopyranoside and similar compounds is characterized by specific glycosidic linkages and functional groups. The crystal structure analysis of related glucopyranoside derivatives has provided insights into their molecular configurations, such as the D configuration and β anomer determination through synthesis and structural data (Gervasio, Marabello, & Bertolotti, 2010).

Chemical Reactions and Properties

The reactivity of Heraclenol 3'-O-beta-D-glucopyranoside encompasses its participation in various chemical reactions, including enzymatic transformations. For example, the enzymatic synthesis of n-hexyl-β-d-glucopyranoside through β-glucosidase-catalyzed condensation demonstrated the utility of glucopyranosides in biochemical reactions (Sathishkumar et al., 2008).

Physical Properties Analysis

The physical properties of Heraclenol 3'-O-beta-D-glucopyranoside, such as solubility and crystallinity, are important for its application and handling. The preparation and characterization of similar glucopyranosides have shown that crystalline forms can be obtained, which are crucial for purity and application purposes (Kushwaha, Kováč, & Baráth, 2018).

Aplicaciones Científicas De Investigación

-

Dihydrophaseic Acid 3′-O-β-d-Glucopyranoside

- Application Summary : This compound was isolated from Lycii radicis cortex (LRC) extract and was found to promote the differentiation of osteoblast linage cells, which play a fundamental role in bone formation .

- Methods of Application : The effects of this compound on osteoblast and osteoclast differentiation were investigated using the mesenchymal stem cell line C3H10T1/2 and preosteoblast cell line MC3T3-E1 .

- Results : Treatment with this compound significantly enhanced cell proliferation and alkaline phosphatase activity in both cell lines compared to the untreated control cells. It also significantly increased mineralized nodule formation and the mRNA expression of osteoblastogenesis markers .

-

- Application Summary : This anthocyanin compound has been found to play an important role in attenuating obesity-related consequences .

- Methods of Application : The role of this compound in obesity-related complications was investigated through in vitro and in vivo studies .

- Results : Several mechanistic studies demonstrated that this compound maintains the metabolism of glucose, fatty acids, and lipids by regulating different genes and signaling pathways. It could protect healthy individuals from obesity-related issues by maintaining body weight and regulating their metabolism and energy balance .

-

β-sitosterol-3-O-β-D-glucopyranoside-6′-palmitate

- Application Summary : This compound was isolated from the plant Salsola imbricata Forssk. grown in the eastern region of Saudi Arabia .

- Methods of Application : The structures of the isolated compounds were elucidated from extensive 1D and 2D nuclear magnetic resonance (NMR), gas chromatography−mass spectrometry (GC MS), liquid chromatography-mass spectrometry (LC MS), and chemical analyses .

- Results : The findings of this study suggest a contribution of the isolated compounds to the various biological activities reported for this plant .

-

Stilbenes and Its Derivatives and Glycosides

- Application Summary : These compounds have been studied for their antioxidant activity .

- Methods of Application : The evaluation of antioxidant activity was conducted by methods such as superoxide anion radical (O2•−), hydroxyl radical (HO•), hydrogen peroxide (H2O2), and even ABTS+• assays .

- Results : Both HAT and SET mechanisms are involved in the evaluation of antioxidant activity .

-

β-sitosterol-3-O-β-D-glucopyranoside-6′-palmitate

- Application Summary : This compound was isolated from the plant Salsola imbricata Forssk. grown in the eastern region of Saudi Arabia .

- Methods of Application : The structures of the isolated compounds were elucidated from extensive 1D and 2D nuclear magnetic resonance (NMR), gas chromatography−mass spectrometry (GC MS), liquid chromatography-mass spectrometry (LC MS), and chemical analyses .

- Results : The findings of this study suggest a contribution of the isolated compounds to the various biological activities reported for this plant .

-

Stilbenes and Its Derivatives and Glycosides

- Application Summary : These compounds have been studied for their antioxidant activity .

- Methods of Application : The evaluation of antioxidant activity was conducted by methods such as superoxide anion radical (O2•−), hydroxyl radical (HO•), hydrogen peroxide (H2O2), and even ABTS+• assays .

- Results : Both HAT and SET mechanisms are involved in the evaluation of antioxidant activity .

Direcciones Futuras

Propiedades

IUPAC Name |

9-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-22(2,33-21-17(28)16(27)15(26)12(8-23)31-21)13(24)9-30-20-18-11(5-6-29-18)7-10-3-4-14(25)32-19(10)20/h3-7,12-13,15-17,21,23-24,26-28H,8-9H2,1-2H3/t12-,13-,15-,16+,17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKAMOZNCWECGP-DOKKCILGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heraclenol 3'-O-beta-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

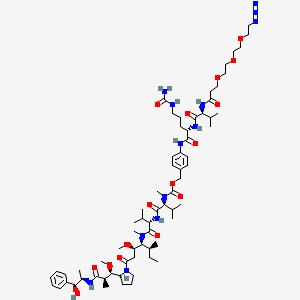

![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1150434.png)